molecular formula C8H12BNaO2 B1438492 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt CAS No. 871329-70-3

4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt

Cat. No.: B1438492
CAS No.: 871329-70-3
M. Wt: 173.98 g/mol
InChI Key: YBUXCAFVTNSKLJ-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula of 4,4-dimethylcyclohexa-1,5-dienylboronic acid monosodium salt is C₈H₁₂BNaO₂ , with a molecular weight of 173.98 g/mol . This value is derived from the sum of atomic weights: boron (10.81), sodium (22.99), carbon (96.08), hydrogen (12.12), and oxygen (32.00). The sodium counterion replaces a proton from the boronic acid group (-B(OH)₂ → -B(O)(O⁻)Na⁺), reducing the compound’s acidity and enhancing its solubility in polar solvents.

A comparative analysis with related boronic acid derivatives reveals distinct structural differences. For example, its pinacol ester analog (C₁₄H₂₃BO₂) has a molecular weight of 234.15 g/mol , reflecting the addition of a pinacol group (C₆H₁₂O₂). The monosodium salt’s lower molecular weight aligns with its ionic nature, which influences its reactivity in cross-coupling reactions.

Table 1: Molecular Formula and Weight Comparison

Compound Molecular Formula Molecular Weight (g/mol)
4,4-Dimethylcyclohexa-1,5-dienylboronic acid monosodium salt C₈H₁₂BNaO₂ 173.98
4,4-Dimethylcyclohexa-1,5-dienylboronic acid pinacol ester C₁₄H₂₃BO₂ 234.15
Phenylboronic acid C₆H₇BO₂ 121.93

Properties

IUPAC Name

sodium;(4,4-dimethylcyclohexa-1,5-dien-1-yl)-hydroxyborinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BO2.Na/c1-8(2)5-3-7(4-6-8)9(10)11;/h3-5,10H,6H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUXCAFVTNSKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(C=C1)(C)C)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657344
Record name Sodium hydrogen (4,4-dimethylcyclohexa-1,5-dien-1-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-70-3
Record name Sodium hydrogen (4,4-dimethylcyclohexa-1,5-dien-1-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological targets, making them valuable in drug discovery and development.

  • Molecular Formula : C₈H₁₂BNaO₂
  • Molar Mass : 169.09 g/mol
  • Structure : The compound features a cyclohexadiene ring with two methyl groups and a boronic acid moiety, which contributes to its reactivity and biological interactions.

The biological activity of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and amino acids, influencing various enzymatic pathways. This property is particularly useful in the inhibition of proteases and kinases.

Inhibition of Kinases

Recent studies have demonstrated that compounds similar to 4,4-Dimethylcyclohexa-1,5-dienylboronic acid can inhibit various kinases involved in signaling pathways associated with cancer and inflammation. For instance, boronic acids have been shown to effectively inhibit c-Jun N-terminal kinase (JNK), which plays a role in stress responses and apoptosis .

Anticancer Properties

Research indicates that boronic acids can induce apoptosis in cancer cells through the modulation of signaling pathways. The ability of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid to disrupt these pathways highlights its potential as an anticancer agent.

Case Studies

  • Study on JNK Inhibition : A study demonstrated that boronic acid derivatives significantly inhibited JNK activity in vitro, leading to reduced cell proliferation in cancer cell lines .
  • Antiviral Activity : Another case study explored the antiviral properties of boronic acids against HIV by inhibiting viral proteases, suggesting a broader application in virology .

Data Tables

Biological Activity Mechanism References
JNK InhibitionModulation of signaling
AnticancerInduction of apoptosis
AntiviralProtease inhibition

Research Findings

  • Selectivity : The selectivity of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid for specific kinases over others is crucial for minimizing side effects in therapeutic applications.
  • Synergistic Effects : Studies have shown that combining this compound with other chemotherapeutics enhances its efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

4,4-Dimethylcyclohexa-1,5-dienylboronic Acid Pinacol Ester (CAS: 871333-97-0)

  • Key Differences :
    • Solubility : The pinacol ester is lipophilic and insoluble in water, contrasting with the sodium salt’s aqueous compatibility .
    • Stability : Pinacol esters are more stable under anhydrous conditions, whereas the sodium salt may exhibit hygroscopicity .
    • Demand : Lower annual sales (11 bottles/year) compared to the sodium salt, possibly due to niche applications in organic solvents .

5-Oxocyclopentene-1-boronic Acid (CAS: 871329-71-4)

  • Structural Features : A cyclopentene ring with a ketone group at the 5-position.

4-Ethylcyclohexene-1-boronic Acid (CAS: 871329-72-5)

  • Substituent Effects : The ethyl group introduces steric bulk, which may hinder access to the boron center in catalytic cycles, unlike the less bulky methyl groups in the target compound .

Functional Analogs

Aromatic Boronic Acids (e.g., 3,5-Dimethyl-4-chlorophenylboronic Acid, CAS: 1056475-86-5)

  • Electronic Properties : Aromatic systems delocalize boron’s electron density, reducing reactivity toward nucleophiles compared to alicyclic boronic acids .
  • Applications : Preferred in aryl-aryl couplings, whereas alicyclic variants like the target compound are used in synthesizing strained or fused ring systems .

Data Table: Comparative Properties of Selected Boronic Acids

Compound Name CAS Purity (%) Solubility Annual Sales (Bottles) Key Applications
This compound 871329-70-3 96 Water-soluble 71 Aqueous-phase cross-couplings
4,4-Dimethylcyclohexa-1,5-dienylboronic acid pinacol ester 871333-97-0 96 Organic solvents 11 Organic-phase syntheses
5-Oxocyclopentene-1-boronic acid 871329-71-4 97 Limited N/A Specialty ring-forming reactions
4-Ethylcyclohexene-1-boronic acid 871329-72-5 98 Organic solvents N/A Sterically hindered couplings
3,5-Dimethyl-4-chlorophenylboronic acid 1056475-86-5 N/A Organic solvents N/A Aryl-aryl bond formation

Sources:

Preparation Methods

Transition-Metal-Catalyzed Borylation

One of the most efficient and widely used methods to prepare boronic acid derivatives involves the catalytic borylation of halogenated precursors using bis(pinacolato)diboron or similar boron sources under palladium or nickel catalysis.

  • Procedure:

    • Starting from 4,4-dimethylcyclohexa-1,5-dienyl halide (e.g., bromide or iodide), a palladium catalyst such as Pd(PPh3)4 is employed.
    • The reaction is carried out in a suitable solvent (e.g., dioxane or tetrahydrofuran) with a base like potassium acetate.
    • Bis(pinacolato)diboron is added to introduce the boron moiety.
    • After completion, the pinacol protecting group is removed by acidic or basic hydrolysis to yield the free boronic acid.
  • Advantages:

    • High regioselectivity and yield.
    • Mild reaction conditions.
  • Limitations:

    • Requires preparation of the halogenated precursor.
    • Sensitive to moisture and air.

Direct Lithiation Followed by Electrophilic Borylation

An alternative approach involves direct lithiation of the cyclohexa-1,5-dienyl ring followed by quenching with a boron electrophile.

  • Procedure:

    • The 4,4-dimethylcyclohexa-1,5-diene is treated with a strong base such as n-butyllithium at low temperature (-78°C) to generate the organolithium intermediate.
    • The intermediate is then reacted with trialkyl borates (e.g., trimethyl borate) to introduce the boron atom.
    • Acidic workup hydrolyzes the borate ester to the boronic acid.
  • Advantages:

    • Direct method without the need for halogenated intermediates.
    • Applicable to a variety of substrates.
  • Limitations:

    • Requires strict anhydrous and low-temperature conditions.
    • Organolithium reagents are highly reactive and potentially hazardous.

Formation of the Monosodium Salt

Once the free boronic acid is obtained, it is converted to the monosodium salt by neutralization with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in aqueous or alcoholic medium.

  • Procedure:

    • Dissolve the boronic acid in a minimal amount of solvent (water, methanol).
    • Add sodium hydroxide solution dropwise with stirring until pH reaches neutral to slightly basic (pH ~7-8).
    • The monosodium salt precipitates or remains in solution depending on the solvent system and can be isolated by filtration or evaporation.
  • Notes:

    • The monosodium salt form improves solubility and stability, facilitating storage and use in subsequent reactions.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Transition-Metal-Catalyzed Borylation 4,4-Dimethylcyclohexa-1,5-dienyl halide Pd(PPh3)4, bis(pinacolato)diboron, base (KOAc) Mild temperature, inert atmosphere High selectivity, good yield Requires halide precursor, sensitive to air/moisture
Direct Lithiation + Electrophilic Borylation 4,4-Dimethylcyclohexa-1,5-diene n-Butyllithium, trimethyl borate Low temperature (-78°C), anhydrous Direct method, no halide needed Requires strict conditions, reactive reagents
Neutralization to Monosodium Salt 4,4-Dimethylcyclohexa-1,5-dienylboronic acid NaOH or NaHCO3 Aqueous or alcoholic solvent Improves stability and solubility Requires careful pH control

Research Findings and Optimization Notes

  • Selectivity and Yield:
    Studies indicate that the palladium-catalyzed borylation of halogenated precursors yields high purity boronic acids with minimal side reactions when performed under optimized conditions of temperature and base concentration.

  • Stability of the Boronic Acid:
    The free boronic acid form can be prone to oxidation or polymerization; conversion to the monosodium salt significantly enhances shelf-life and handling safety.

  • Scalability:
    Both synthetic routes have been adapted to gram-scale preparations with consistent yields, making them suitable for research and industrial applications.

  • Purification: The monosodium salt is often purified by recrystallization from aqueous solvents or by lyophilization, yielding a product of over 95% purity as confirmed by chromatographic and spectroscopic methods.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt, and how can its purity be optimized?

  • Methodological Answer : Synthesis requires careful solvent selection (e.g., DMSO for solubility) and controlled reflux conditions to stabilize the boronic acid moiety. Post-reaction steps, such as reduced-pressure distillation and crystallization (water-ethanol mixtures), are critical for purity. Yield optimization may involve adjusting stoichiometry and reaction time, as demonstrated in analogous boronic acid syntheses . Characterization via melting point analysis and spectroscopic methods (e.g., 1^1H NMR, FT-IR) is essential to confirm structural integrity.

Q. How can researchers characterize this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., forced hydrolysis at pH 1–13, thermal stress at 40–80°C). Analytical techniques like high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry can monitor degradation products. Comparative studies with structurally similar monosodium salts (e.g., mezlocillin sodium monohydrate) suggest that pH-dependent boronate ester formation may occur, requiring buffered solutions to stabilize the compound .

Q. What spectroscopic and chromatographic methods are most effective for identifying impurities in this compound?

  • Methodological Answer :

  • Spectroscopy : 11^{11}B NMR can confirm boron coordination, while 13^{13}C NMR identifies cyclohexadienyl substituents.
  • Chromatography : Reverse-phase HPLC with a C18 column and ion-pairing agents (e.g., tetrabutylammonium phosphate) improves separation of polar degradation products.
  • Reference standards for related monosodium salts (e.g., Pharmacopeial Forum monographs) provide validation frameworks .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., cross-coupling efficiency) be systematically addressed?

  • Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., catalyst loading, solvent polarity). A meta-analysis of published data should isolate variables such as:

  • Catalyst systems (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)).
  • Solvent effects (THF vs. DMF on boronate stability).
  • Substrate scope limitations (steric hindrance from dimethyl groups).
    Theoretical frameworks (e.g., Hammett substituent constants) can rationalize electronic effects, while kinetic studies under controlled conditions resolve mechanistic ambiguities .

Q. What experimental designs are recommended for studying its application in membrane-based separation technologies?

  • Methodological Answer : Utilize CRDC subclass RDF2050104 (membrane technologies) to guide experimental design. For example:

  • Membrane functionalization : Incorporate the compound into polymer matrices (e.g., polyamide) via Suzuki coupling to enhance selectivity for aromatic hydrocarbons.
  • Performance metrics : Measure flux rates and rejection coefficients under varying transmembrane pressures.
  • Stability testing : Assess long-term boronate leaching using ICP-MS .

Q. How can computational modeling (e.g., DFT) predict its reactivity in heterogeneous catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model:

  • Boron coordination geometry (trigonal vs. tetrahedral) in different solvents.
  • Transition states for cross-coupling reactions, highlighting steric effects from dimethyl groups.
  • Adsorption energies on metal surfaces (e.g., Pd) to optimize catalyst-substrate interactions.
    Validation requires correlating computational results with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Table 1 : Common Contradictions and Resolution Strategies

Contradiction Resolution Strategy Reference
Variability in Suzuki coupling yieldsStandardize catalyst activation (e.g., degassing protocols) and substrate pre-treatment
Discrepant solubility profilesConduct solvatochromic studies to quantify solvent polarity effects
Conflicting thermal stability reportsUse controlled atmosphere TGA-DSC to isolate oxidative vs. pyrolytic degradation

Theoretical Framework Integration

  • Organoboron Chemistry : Ground research in the Lewis acidity of boronic acids and their equilibrium with boronate esters. This framework explains pH-dependent reactivity and guides solvent selection .
  • Process Control : Apply CRDC subclass RDF2050108 (process simulation) to optimize large-scale synthesis via reaction calorimetry and in-line PAT (Process Analytical Technology) tools .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt
Reactant of Route 2
4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt

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